



# Application Notes and Protocols: In Vivo Metabolic Imaging with Hyperpolarized [1-13C]pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Pyruvic acid-13C,d4 |           |
| Cat. No.:            | B12403131           | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

In vivo metabolic imaging with hyperpolarized [1-13C]pyruvate is a transformative, non-invasive molecular imaging technique that enables the real-time assessment of cellular metabolism.[1] The method utilizes a process called dissolution Dynamic Nuclear Polarization (d-DNP), which enhances the nuclear magnetic resonance (NMR) signal of 13C-labeled pyruvate by more than 10,000-fold.[1][2][3] This dramatic signal amplification allows for the intravenous injection of the hyperpolarized substrate and subsequent imaging of its distribution and conversion into key metabolic products like lactate, alanine, and bicarbonate within seconds.[4][5]

Pyruvate is a critical intermediate in cellular energy metabolism, standing at the crossroads of glycolysis and oxidative phosphorylation.[2][5] By tracking its fate, researchers can probe enzymatic fluxes and gain unprecedented insights into the metabolic state of tissues. This technique is particularly valuable in oncology, where altered metabolism, specifically the "Warburg effect" of increased glycolysis even in the presence of oxygen, is a hallmark of cancer.[4][6][7] The first-in-human study was successfully conducted in patients with prostate cancer, demonstrating the safety and feasibility of the technique.[2][8][9] Since then, its application has expanded to include studies of the brain, heart, liver, and kidneys, offering a powerful tool for diagnosing disease, monitoring treatment response, and accelerating drug development.[2][9][10][11]



# Metabolic Pathways of [1-13C]pyruvate

Following intravenous injection, hyperpolarized [1-13C]pyruvate is transported into cells and is rapidly metabolized. The 13C label is transferred to downstream products, which can be distinguished from the parent pyruvate molecule by their unique chemical shifts in the MR spectrum.[12] The primary metabolic conversions that are monitored are:

- Conversion to [1-13C]lactate: Catalyzed by the enzyme lactate dehydrogenase (LDH), this
  reaction is a measure of glycolytic activity.[13] Elevated lactate production is a key feature of
  many cancers.[4]
- Conversion to [1-13C]alanine: Catalyzed by alanine aminotransferase (ALT), this pathway is active in various tissues, including the liver.[13]
- Conversion to [13C]bicarbonate: This conversion occurs via the pyruvate dehydrogenase (PDH) complex in the mitochondria, representing entry into the Krebs cycle (oxidative phosphorylation).[2][11] This pathway is particularly dominant in tissues with high oxidative metabolism, such as the healthy heart.[11]





Click to download full resolution via product page

Metabolic fate of hyperpolarized [1-13C]pyruvate in vivo.

# Applications Oncology



# Methodological & Application

Check Availability & Pricing

Hyperpolarized [1-13C]pyruvate imaging is a highly sensitive method for detecting cancer and assessing early response to therapy.[4] Tumors often exhibit increased conversion of pyruvate to lactate, which can be quantified as an elevated lactate-to-pyruvate ratio or a higher pyruvate-to-lactate conversion rate (kPL).[14] This has been demonstrated in numerous preclinical and clinical studies across various cancers.



| Application Area         | Key Finding                                                                                                                                                                                                                                         | Quantitative Metric<br>(Example)                                 | References       |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|------------------|
| Prostate Cancer          | Regions of biopsy-<br>proven cancer show a<br>significantly higher<br>lactate/pyruvate ratio<br>compared to healthy<br>tissue. This metabolic<br>signature can detect<br>aggressive disease<br>not always visible on<br>standard anatomical<br>MRI. | Elevated 13C-<br>lactate/13C-pyruvate<br>ratio in tumor regions. | [2]              |
| Brain Tumors<br>(Glioma) | Gliomas demonstrate upregulated lactate production. The technique can distinguish tumor from normal brain tissue and may provide early indicators of treatment response.                                                                            | Increased rate of conversion to lactate (kPL) in tumor voxels.   | [10][14][15][16] |
| Pancreatic Cancer        | Studies show potential for early detection and characterization of pancreatic lesions based on metabolic shifts, such as a decrease in the alanine/lactate ratio during progression.                                                                | Altered [1-<br>13C]alanine/[1-<br>13C]lactate ratio.             | [2][17]          |
| Treatment Monitoring     | A rapid decrease in<br>the hyperpolarized<br>lactate signal is often<br>observed following                                                                                                                                                          | Reduction in kPL or lactate/pyruvate ratio post-treatment.       | [2]              |



effective cytotoxic chemotherapy, targeted drug therapy, or radiotherapy, often preceding changes in tumor size.

# **Cardiology**

In the healthy heart, pyruvate is preferentially oxidized via the PDH complex to fuel the Krebs cycle, resulting in a strong 13C-bicarbonate signal.[11][18] This metabolic preference shifts in disease states like heart failure and diabetes, where reliance on glycolysis may increase.



| Application Area           | Key Finding                                                                                                                                 | Quantitative Metric (Example)                                                            | References |
|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|------------|
| Healthy Heart              | Demonstrates high pyruvate dehydrogenase (PDH) flux, indicated by robust conversion of pyruvate to bicarbonate.                             | Readily detectable 13C-bicarbonate signal in the left ventricular myocardium.            | [11][19]   |
| Heart Failure              | Altered pyruvate metabolism is observed, which can be tracked non-invasively.                                                               | Changes in the 13C-<br>bicarbonate to 13C-<br>lactate ratio.                             | [11]       |
| Diabetic<br>Cardiomyopathy | Patients with Type 2 Diabetes Mellitus (T2DM) show reduced PDH flux compared to healthy controls, indicating impaired oxidative metabolism. | Reduced 13C-<br>bicarbonate signal;<br>decreased<br>bicarbonate/lactate<br>ratio.        | [19]       |
| Metabolic Flexibility      | The technique can detect physiological changes, such as an increase in PDH flux after an oral glucose challenge in healthy volunteers.      | Significant increase in kPB (pyruvate-to-bicarbonate conversion rate) post-glucose load. | [20]       |

# **Experimental Workflow and Protocols**

The process of performing a hyperpolarized [1-13C]pyruvate imaging study involves several critical steps, from sample preparation to data analysis.





Click to download full resolution via product page

Workflow for in vivo hyperpolarized [1-13C]pyruvate MRI.



# Protocol 1: Preparation and Hyperpolarization of [1-13C]pyruvate

This protocol outlines the steps for preparing a sterile, injectable dose of hyperpolarized [1-13C]pyruvate using a d-DNP polarizer (e.g., GE SPINlab or Oxford Instruments HyperSense).

#### Materials:

- [1-13C]pyruvic acid
- Free radical (e.g., Trityl radical OX063)
- Glassing agent (optional, as pyruvate can be self-glassing)[5]
- Sterile, heated dissolution medium (e.g., aqueous solution containing NaOH, Tris buffer, and EDTA to ensure physiological pH and osmolarity)[6]
- d-DNP Polarizer
- Sterile fluid path for collection

#### Procedure:

- Sample Preparation: Aseptically prepare a sample of neat [1-13C]pyruvic acid containing a free radical (e.g., 15 mmol/L OX063).[21]
- Polarization: Load the sample into the DNP polarizer. The sample is cooled to cryogenic temperatures (~1 K) in a high magnetic field (e.g., 3.35 T).[4][22]
- Microwave Irradiation: Irradiate the sample with microwaves at a frequency specific to the free radical's electron resonance. This transfers the high polarization of the electrons to the 13C nuclei. This build-up process typically takes 60-90 minutes.[3][4]
- Dissolution: Once maximum polarization is achieved, the frozen, hyperpolarized sample is
  rapidly dissolved with a bolus of superheated, sterile aqueous buffer.[6] The dissolution
  process must be extremely fast to minimize loss of polarization (T1 decay).



- Neutralization and Sterilization: The dissolution buffer neutralizes the acidic pyruvic acid, yielding a solution of sodium pyruvate at a physiological pH (~7.6).[6] The final product passes through a sterile filter into the injection syringe.
- Quality Control: Before injection, the final solution is rapidly checked for temperature, pH, and pyruvate concentration to ensure it is safe for intravenous administration.

## **Protocol 2: In Vivo Administration and MR Imaging**

This protocol describes the injection and subsequent MR data acquisition. A dual-tuned 13C/1H radiofrequency (RF) coil is required for these studies.[15]

#### Procedure:

- Patient/Subject Positioning: The subject is positioned in the MRI scanner. Standard anatomical scans (e.g., T2-weighted 1H-MRI) are acquired for localization.[2]
- Injection: The hyperpolarized [1-13C]pyruvate solution is injected intravenously as a bolus over several seconds. The typical dose in human studies ranges from 0.1 to 0.43 mL/kg.[10]
   [23]
- Dynamic 13C Acquisition: Immediately upon injection, dynamic 13C MR data acquisition begins. This is critical as the hyperpolarized signal decays with a half-life of only 30-40 seconds in vivo.[2]
- Imaging Sequences: Specialized rapid imaging sequences are used to capture the signal from pyruvate and its metabolic products. These can include:
  - Echo-Planar Imaging (EPI): Allows for rapid, multi-slice acquisition of metabolic maps.[14]
  - Chemical Shift Imaging (CSI) / Spectroscopic Imaging: Provides spectrally resolved data from each voxel, allowing clear separation of metabolite signals.[18]
  - Metabolite-Specific Excitation: RF pulses are designed to excite only the frequencies corresponding to pyruvate, lactate, alanine, and bicarbonate to optimize the signal-tonoise ratio (SNR).[24]



 Acquisition Timing: The dynamic acquisition typically lasts for 60-120 seconds to capture the arrival of pyruvate and the subsequent production of its metabolic products.[15][25]

# **Protocol 3: Data Analysis and Kinetic Modeling**

The acquired dynamic data must be processed to generate metabolic maps and quantitative metrics.

#### Procedure:

- Image Reconstruction: The raw data is reconstructed to produce a time-series of images or spectra for each 13C-labeled metabolite.
- Region of Interest (ROI) Analysis: ROIs are drawn on anatomical images (e.g., over a tumor
  or the myocardium) and mapped to the 13C data to extract time courses for each metabolite
  within that region.
- Quantitative Analysis: Two main approaches are used for quantification:
  - Model-Free Methods: These are simple and robust. The most common is the Area Under the Curve (AUC) ratio, where the total integrated signal of a product (e.g., lactate) is divided by the total integrated signal of the substrate (pyruvate).[26][27]
  - Kinetic Modeling: Mathematical models are fitted to the dynamic time-course data to
    estimate metabolic conversion rates.[14][28] The most common parameter is kPL, the
    apparent first-order rate constant for the conversion of pyruvate to lactate.[14][27] Inputless models, which do not require knowledge of the arterial input function, have been
    shown to be robust for in vivo data.[14][27]
- Metabolic Map Generation: The calculated quantitative metric (e.g., kPL or lactate/pyruvate AUC ratio) is displayed on a pixel-by-pixel basis, overlaid on an anatomical image to create a metabolic map that visualizes areas of altered metabolism.[14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical Applications of the Dynamic Nuclear Polarization and Parahydrogen Induced Polarization Techniques for Hyperpolarized 13C MR Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of quantitative methods for clinical imaging with hyperpolarized 13C-pyruvate PMC [pmc.ncbi.nlm.nih.gov]
- 7. HP Pyruvate MRI for Cancer Detection · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. escholarship.org [escholarship.org]
- 9. Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Carbon-13 Dynamic MRS and MRSI of Normal and Fasted Rat Liver with Hyperpolarized 13C-Pyruvate PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain
   PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Segmental analysis of cardiac metabolism by hyperpolarized [1-13C] pyruvate: an in-vivo
   3D MRI study in pigs PMC [pmc.ncbi.nlm.nih.gov]



- 19. ahajournals.org [ahajournals.org]
- 20. Regional quantification of cardiac metabolism with hyperpolarized [1-13C]-pyruvate MRI evaluated in an oral glucose challenge PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Effect of 13C enrichment in the glassing matrix on dynamic nuclear polarization of [1-13C]pyruvate PMC [pmc.ncbi.nlm.nih.gov]
- 23. dctd.cancer.gov [dctd.cancer.gov]
- 24. Hyperpolarized 13C MR Spectroscopy Depicts in Vivo Effect of Exercise on Pyruvate Metabolism in Human Skeletal Muscle PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo Metabolic Sensing of Hyperpolarized [1-13C]Pyruvate in Mice Using a Recyclable Perfluorinated Iridium Signal Amplification by Reversible Exchange Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 26. (ISMRM 2015) Quantitative analysis for hyperpolarized 13 C-pyruvate imaging: comparison of methods on a clinical system. [ismrm.gitlab.io]
- 27. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal rats and TRAMP mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Metabolic Imaging with Hyperpolarized [1-13C]pyruvate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403131#in-vivo-metabolic-imaging-with-hyperpolarized-1-13c-pyruvate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com